(6-Methylquinolin-4-yl)boronic acid
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Overview
Description
(6-Methylquinolin-4-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a boronic acid group at the 4-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylquinolin-4-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or boronate ester. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of boronic acids often involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. The reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Chemical Reactions Analysis
Types of Reactions
(6-Methylquinolin-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like THF or DMF .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline borates, while reduction can produce quinoline boranes .
Scientific Research Applications
(6-Methylquinolin-4-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-Methylquinolin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition. The molecular targets and pathways involved depend on the specific application, but generally include interactions with hydroxyl groups on biological molecules .
Comparison with Similar Compounds
Similar Compounds
(4-Methylquinolin-3-yl)boronic acid: Similar structure but with the boronic acid group at the 3-position.
Quinolinyl-pyrazoles: Compounds that feature a quinoline ring fused with a pyrazole ring.
Uniqueness
(6-Methylquinolin-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in synthesis and research .
Properties
IUPAC Name |
(6-methylquinolin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-2-3-10-8(6-7)9(11(13)14)4-5-12-10/h2-6,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECYBHAPZRMAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=C(C=CC2=NC=C1)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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